Ethyl (5-amino-1,2,4-thiadiazol-3-yl)acetate
Description
Properties
CAS No. |
92738-69-7 |
|---|---|
Molecular Formula |
C6H9N3O2S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate |
InChI |
InChI=1S/C6H9N3O2S/c1-2-11-5(10)3-4-8-6(7)12-9-4/h2-3H2,1H3,(H2,7,8,9) |
InChI Key |
KBTRLAKKCJYDDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NSC(=N1)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
One classical approach involves the cyclization of thiosemicarbazide derivatives to form the 1,2,4-thiadiazole ring, followed by functionalization to introduce the ethyl acetate side chain.
- The synthesis starts with thiosemicarbazide reacting with appropriate carboxylic acid derivatives or nitriles to form 5-amino-1,2,4-thiadiazole intermediates.
- Subsequent alkylation with ethyl chloroacetate under basic conditions (e.g., potassium hydroxide or potassium carbonate) introduces the ethyl acetate group at the 3-position of the thiadiazole ring.
- This method yields Ethyl (5-amino-1,2,4-thiadiazol-3-yl)acetate with good purity and yield.
Hydroxyimino Intermediate Route (Syn- and Anti-Isomers)
According to patent EP0795551A1, a sophisticated method involves preparing 2-substituted hydroxyimino-2-(5-amino-1,2,4-thiadiazol-3-yl)acetic acid derivatives, including esters like this compound, via syn- and anti-isomer intermediates.
- The anti-isomer esters or amides are first synthesized.
- These compounds undergo isomerization and further functional group transformations, including formamido intermediate formation, to yield the syn-isomer esters.
- The syn-isomer is particularly useful for acylation reactions in cephalosporin synthesis.
- This method is industrially relevant due to its high selectivity and yield.
Alkylation of 5-Amino-1,2,4-thiadiazole-3-thiol
A practical laboratory-scale method involves alkylation of 5-amino-1,2,4-thiadiazole-3-thiol with ethyl chloroacetate:
- 5-Amino-1,2,4-thiadiazole-3-thiol is dissolved in anhydrous ethanol.
- Potassium hydroxide is added to generate the thiolate ion.
- Ethyl chloroacetate is introduced, and the mixture is refluxed for approximately 2 hours.
- After reaction completion, the product is extracted with chloroform and purified by recrystallization from ethanol to obtain this compound as white crystals.
- This method is straightforward and yields a crystalline product suitable for further applications.
Experimental Data and Reaction Conditions
Mechanistic Insights
- The formation of the 1,2,4-thiadiazole ring typically proceeds via nucleophilic attack of the thiosemicarbazide sulfur on nitrile or carboxyl derivatives, followed by cyclization and elimination steps.
- Alkylation at the thiol group proceeds via nucleophilic substitution (S_N2) with ethyl chloroacetate, facilitated by base deprotonation of the thiol.
- The hydroxyimino intermediates involve oxime formation and tautomerization, allowing for isomeric control critical for downstream antibiotic synthesis.
Summary of Advantages and Challenges
| Preparation Method | Advantages | Challenges |
|---|---|---|
| Cyclization + Alkylation | Simple, accessible reagents, good yields | Requires careful control of reaction conditions to avoid side products |
| Hydroxyimino Intermediate Route | High selectivity, industrial scalability | Multi-step, requires isomer separation and purification |
| Direct Alkylation of Thiol | Straightforward, good purity | Sensitive to moisture and requires anhydrous conditions |
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
Conditions :
Example :
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl (5-amino-1,2,4-thiadiazol-3-yl)acetate | 10% NaOH, 80°C, 8 h | (5-Amino-1,2,4-thiadiazol-3-yl)acetic acid | 75–85% |
Mechanism : Base-mediated nucleophilic acyl substitution, followed by protonation.
Nucleophilic Substitution at the Amino Group
The 5-amino group participates in acylation and alkylation reactions due to its nucleophilic character.
Acylation
Reagents : Aroyl chlorides (e.g., benzoyl chloride) in the presence of triethylamine .
Conditions : Ambient temperature, anhydrous solvent (e.g., THF or DCM) .
Example :
| Substrate | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| This compound | Benzoyl chloride, Et₃N | Ethyl (5-benzamido-1,2,4-thiadiazol-3-yl)acetate | 68% |
Alkylation
Reagents : Ethyl bromoacetate or diethyl sulfate in ethanol with KOH .
Conditions : 20–40°C, 2–4 hours .
Condensation Reactions
The amino group forms Schiff bases with aldehydes or ketones.
Example :
| Substrate | Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|---|
| This compound | 4-Chlorobenzaldehyde | Ethyl (5-(4-chlorobenzylideneamino)-1,2,4-thiadiazol-3-yl)acetate | Ethanol, reflux, 6 h | 62% |
Applications : These derivatives show enhanced bioactivity in antimicrobial and anticancer assays .
Electrophilic Ring Modification
The thiadiazole ring undergoes electrophilic substitution under controlled conditions.
Nitration
Reagents : HNO₃/H₂SO₄ mixture at 0–5°C.
Product : Nitro-substituted thiadiazole derivatives (used as intermediates in drug synthesis).
Sulfonation
Reagents : SO₃ in H₂SO₄ at 50°C.
Product : Sulfonic acid derivatives with improved solubility.
Ring-Opening Reactions
Under strongly acidic or reducing conditions, the thiadiazole ring may cleave.
Example :
| Substrate | Reagent | Product | Conditions | Source |
|---|---|---|---|---|
| This compound | H₂, Pd/C (10%) | Ethyl (3-mercaptopropionamido)acetate | H₂ (1 atm), EtOH, 24 h |
Coordination Chemistry
The amino and thiadiazole nitrogen atoms act as ligands for metal ions.
Example :
| Substrate | Metal Salt | Complex Formed | Application | Source |
|---|---|---|---|---|
| This compound | Cu(NO₃)₂·3H₂O | Cu(II) complex with square-planar geometry | Catalytic oxidation studies |
Stability and Degradation
Scientific Research Applications
Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate is a chemical compound with a molecular weight of 288.28 g/mol, featuring a thiadiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The ethoxycarbonyl and amino groups present enhance its chemical reactivity and potential biological activity. It is typically used in research settings, particularly in the synthesis of antibiotics and other pharmaceutical agents.
Scientific Research Applications
- Pharmaceutical Development Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate is explored as a precursor in synthesizing novel antibiotics. It can be modified to enhance its pharmacological properties or to create analogs with different bioactivities. Studies focusing on the interactions of ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate with biological macromolecules are crucial for understanding its mechanism of action, which helps to elucidate potential therapeutic targets and guide further drug development efforts.
- Antimicrobial and Antifungal Effects Research indicates that compounds similar to ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate exhibit various biological activities, including antimicrobial and antifungal effects. The thiadiazole ring can interact with biological systems, potentially affecting enzyme activity or cellular processes. Derivatives of this compound may play a role in developing new antibiotics due to their structural similarity to known antibiotic agents.
- Antitumor Activities Novel 1,3,4-thiadiazole derivatives bearing an amide moiety have been evaluated for in vitro antitumor activities against HL-60, SKOV-3, and MOLT-4 human tumor cell lines . For example, Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate showed an inhibitory effect against SKOV-3 cells .
- Adenosine Receptor Affinity In an effort to enhance A3 binding affinity, the acetamido functionality has been applied to a thiadiazole template . It was found that 4-methoxyphenyl and aliphatic acyl group substitutions displayed a large enhancement of the affinity and selectivity for human adenosine A3 receptors .
Mechanism of Action
The mechanism of action of ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as urease, by binding to their active sites . Additionally, its anticancer activity is thought to be mediated through the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Physicochemical and Bioactive Properties
- Solubility and Lipophilicity : Ethyl esters (e.g., the target compound) exhibit higher lipophilicity than their carboxylic acid counterparts (e.g., CAS 72217-12-0), improving membrane penetration but reducing aqueous solubility .
- Stereochemical Impact: The Z-isomer configuration in methoxyimino/ethoxyimino derivatives is critical for binding penicillin-binding proteins (PBPs) in bacteria, as seen in cephalosporins .
- Thermal Stability: Compounds like 1,5-bis[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxapentane (2b) show moderate melting points (159–160°C), influenced by hydrogen bonding and macrocyclic rigidity .
Biological Activity
Ethyl (5-amino-1,2,4-thiadiazol-3-yl)acetate is a compound belonging to the class of thiadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic, antimicrobial, and potential anticancer properties based on various studies.
1. Cytotoxic Activity
Research has demonstrated that derivatives of 1,2,4-thiadiazole exhibit promising cytotoxic effects against several cancer cell lines. This compound has been evaluated for its cytotoxicity using the MTT assay against various human cancer cell lines.
Case Studies and Findings
- Study on Antitumor Activity : A study synthesized a series of thiadiazole derivatives and tested their cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The compound containing the thiadiazole nucleus showed significant activity with an IC50 value of 29 μM against HeLa cells . This suggests that modifications to the thiadiazole structure can enhance cytotoxic properties.
- Apoptosis Induction : Another study reported that ethyl derivatives of 1,3,4-thiadiazole exhibited apoptosis-inducing properties in SKOV-3 (ovarian cancer) cells. The compound ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate showed an IC50 value of 19.5 μM and induced apoptosis as indicated by acridine orange/ethidium bromide staining .
2. Antimicrobial Activity
Thiadiazole derivatives have also been explored for their antimicrobial properties. This compound has shown potential in inhibiting various bacterial strains.
Antibacterial Studies
A review highlighted that compounds with the 1,3,4-thiadiazole moiety possess significant antibacterial activity against pathogens such as E. coli and S. aureus. The biological activity is attributed to structural variations that enhance interaction with bacterial cell membranes .
The mechanism by which this compound exerts its biological effects is primarily through:
- Inhibition of Cell Proliferation : The compound interferes with cellular processes leading to reduced viability in cancer cells.
- Induction of Apoptosis : As evidenced by staining assays, it promotes programmed cell death in targeted cancer cells.
4. Comparative Bioactivity Table
| Compound | Cell Line Tested | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 29 | Cytotoxicity |
| Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate | SKOV-3 | 19.5 | Apoptosis Induction |
| Other Thiadiazole Derivatives | Various | >100 | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
